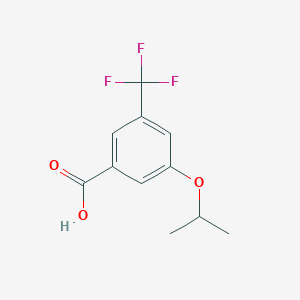

3-(propan-2-yloxy)-5-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Propan-2-yloxy)-5-(trifluoromethyl)benzoic acid, also known as trifluoromethoxypropionic acid, is a carboxylic acid that is widely used in scientific research due to its various properties. Trifluoromethoxypropionic acid is a white, crystalline solid that is soluble in water, alcohols, and many organic solvents. It has a melting point of 83-85°C and a boiling point of 192-194°C. It has a pKa of 4.56 and a molecular weight of 224.24 g/mol. Trifluoromethoxypropionic acid is used in a variety of scientific and industrial applications, including drug development, biochemistry, and chemical synthesis.

Aplicaciones Científicas De Investigación

Fixation of Multilayered Structures

Research by Kishikawa, Hirai, and Kohmoto (2008) explored the synthesis of a polymerizable benzoic acid derivative for creating multilayered structures exhibiting liquid crystal phases. Their work demonstrates the potential of benzoic acid derivatives in materials science, particularly for applications requiring controlled polymerization and structural maintenance under specific conditions (Kishikawa et al., 2008).

Coordination Polymers and Photophysical Properties

Sivakumar, Reddy, Cowley, and Butorac (2011) synthesized new aromatic carboxylic acids, leading to the development of lanthanide coordination compounds with potential applications in luminescence and materials chemistry. Their findings highlight the utility of benzoic acid derivatives in synthesizing compounds with unique structural and optical properties (Sivakumar et al., 2011).

Novel Fluorescence Probes for ROS Detection

Setsukinai, Urano, Kakinuma, Majima, and Nagano (2003) designed and synthesized novel fluorescence probes based on benzoic acid derivatives for selectively detecting highly reactive oxygen species (hROS), showcasing the application of these compounds in biological and chemical research, particularly for studying oxidative stress and related biological processes (Setsukinai et al., 2003).

Anti-Cancer and Immunostimulatory Activity

A study on Cassia petersiana leaves isolated new compounds, including benzoic acid derivatives, with significant anti-cancer and immunostimulatory activities. This research underscores the therapeutic potential of benzoic acid derivatives in developing novel treatments for cancer and enhancing immune responses (Gamal-Eldeen et al., 2007).

Mecanismo De Acción

Target of Action

A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been reported to inhibit the membrane fusion between the influenza a virus and the endosome of host cells .

Mode of Action

It’s worth noting that the compound’s carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and friedel-craft acylation . This suggests that the compound may interact with its targets through these chemical reactions.

Biochemical Pathways

Given its potential role as a fusion inhibitor, it may affect pathways related to viral entry into host cells .

Result of Action

A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been reported to inhibit the membrane fusion between the influenza a virus and the endosome of host cells . This suggests that 3-Isopropoxy-5-(trifluoromethyl)benzoic acid may have similar antiviral effects.

Propiedades

IUPAC Name |

3-propan-2-yloxy-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-6(2)17-9-4-7(10(15)16)3-8(5-9)11(12,13)14/h3-6H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTKWGNIIUGRPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1369936-05-9 |

Source

|

| Record name | 3-(propan-2-yloxy)-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/no-structure.png)